2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole

Catalog No.
S13366430
CAS No.
189500-91-2
M.F
C18H16FNO2S
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphe...

CAS Number

189500-91-2

Product Name

2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole

Molecular Formula

C18H16FNO2S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C18H16FNO2S/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(11-9-16)23(2,21)22/h3-12H,1-2H3

InChI Key

ZPBAXSZKIYTVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F

2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound belonging to the pyrrole family, characterized by a five-membered heterocyclic structure containing nitrogen. The compound features a fluorophenyl group and a methylsulfonylphenyl group as substituents, which contribute to its unique chemical properties. Pyrroles are known for their versatility in medicinal chemistry, often serving as scaffolds for drug development due to their ability to interact with biological targets effectively.

The chemical reactivity of 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole can be explored through various synthetic pathways, including electrophilic aromatic substitution and nucleophilic attacks. The presence of the electron-withdrawing fluorine and the electron-donating methylsulfonyl group influences its reactivity profile. Typical reactions may include:

  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho or para positions on the aromatic ring.
  • Nucleophilic Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, potentially facilitating further functionalization.

Research indicates that compounds similar to 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole exhibit significant biological activities, particularly as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. These pyrrole derivatives have shown promise in anti-inflammatory applications, comparable to established nonsteroidal anti-inflammatory drugs such as Celecoxib .

The synthesis of 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole can be achieved through several methods:

  • Paal-Knorr Reaction: This method involves the cyclization of 1,4-dicarbonyl compounds with primary amines under acidic conditions, leading to the formation of pyrroles. For example, starting materials like 4-fluoroaniline and 4-(methylsulfonyl)phenacyl alcohol could be employed in this reaction .
  • Three-Component Reaction: A concise synthesis can be performed using a three-component reaction involving α-hydroxyketones, nitriles, and anilines. This method allows for the rapid generation of diverse pyrrole derivatives .
  • Functional Group Manipulation: Post-synthesis modifications may enhance biological activity or selectivity by altering functional groups on the pyrrole structure.

The unique structure of 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole lends itself to various applications:

  • Pharmaceutical Development: Its potential as a COX-2 inhibitor positions it as a candidate for anti-inflammatory medications.
  • Fluorescent Probes: The compound's ability to absorb and emit light makes it suitable for use in biological imaging and diagnostic applications .
  • Material Science: Pyrrole derivatives are explored in organic electronics due to their conductive properties.

Interaction studies involving 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole focus on its binding affinity with COX-2 and other biological targets. Structure-activity relationship (SAR) analyses help optimize its efficacy and minimize side effects. These studies typically involve:

  • In vitro assays to assess the inhibition of COX-2 activity.
  • Molecular docking studies to predict binding interactions at the molecular level.

Several compounds share structural similarities with 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole, each exhibiting distinct properties:

Compound NameStructure FeaturesBiological Activity
5-Methyl-1-(4-sulfamoylphenyl)pyrroleSulfamoyl substituent on phenyl ringAnti-inflammatory
1-(4-Methoxyphenyl)-5-methylpyrroleMethoxy group instead of methylsulfonylCOX inhibitor
3-Amino-1-(4-chlorophenyl)-5-methylpyrroleAmino substituent on pyrroleAnticancer activity
1-(4-Nitrophenyl)-5-methylpyrroleNitro group enhancing electrophilicityPotential antibacterial

These compounds highlight the diversity within the pyrrole class while emphasizing the unique combination of functional groups present in 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole that may influence its pharmacological profile and therapeutic potential.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

329.08857809 g/mol

Monoisotopic Mass

329.08857809 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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